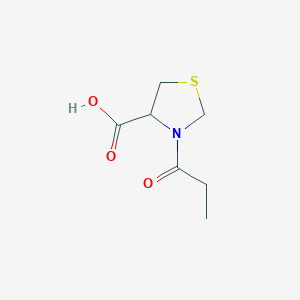

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

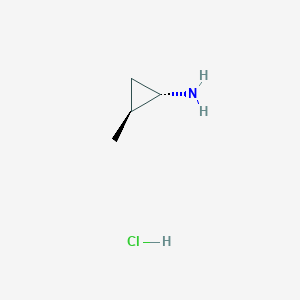

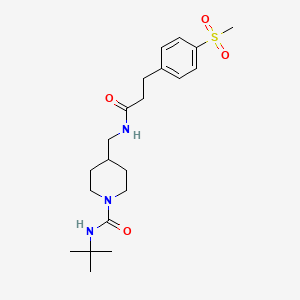

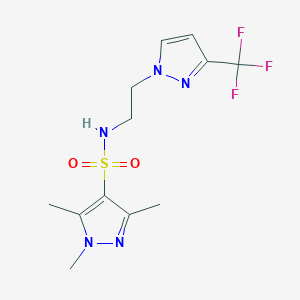

3-Propanoyl-1,3-thiazolidine-4-carboxylic acid is a compound that involves thiazolidine chemistry . Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Synthesis Analysis

The synthesis of this compound involves the reaction kinetics between 1,2-aminothiols and aldehydes . This reaction, which forms a thiazolidine product, does not require any catalyst and remains stable under physiological conditions .Molecular Structure Analysis

The molecular structure of this compound is described by the InChI code1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 . Chemical Reactions Analysis

The chemical reactions involving this compound are interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.24 . It is a powder that is stable at room temperature .Applications De Recherche Scientifique

Luminescent Complexes and Biological Studies

- A study explored the synthesis of luminescent complexes using 3-(thiazol-2-yl carbamoyl) propanoic acid with metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III), resulting in compounds with appreciable luminescence. These complexes were also screened for antibacterial and antifungal potential, though most showed non-significant activities (Kanwal et al., 2020).

Synthesis of Thiazolidine-4-Carboxylic Acids

- Another study focused on synthesizing 2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids from L-cysteine, aldehydes, and 3-(acetylsulfanyl)propionyl chloride, highlighting their potential as antihypertensive drugs with angiotensin-converting enzyme inhibiting action (Ershov et al., 2014).

Anticancer Activity

- Tetra-substituted phthalocyanines bearing thiazolidine derivatives were synthesized and studied for their anticancer activity on different cancer cell lines. The study provided insights into their aggregation behavior and potential as novel anticancer agents through molecular docking studies (Bilgiçli et al., 2021).

Antimicrobial Activity

- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound notably demonstrated antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-propanoyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-6(9)8-4-12-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPJCLHVMRYOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CSCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)

![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)